N-(3-Phenylpropionyl)glycine methylthio ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylpropionyl)glycine methylthio ester is a chemical compound with the molecular formula C12H15NO2S. It is a derivative of glycine, an amino acid, and features a phenylpropionyl group attached to the glycine molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine methylthio ester typically involves the reaction of 3-phenylpropionic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylthio ester group is introduced through a subsequent esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropionyl)glycine methylthio ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(3-Phenylpropionyl)glycine methylthio ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropionyl)glycine methylthio ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylpropionyl)glycine: Lacks the methylthio ester group but shares a similar core structure.
N-(3-Phenylpropanoyl)glycine: Another derivative with slight structural variations.
2-[3-(2-Methylphenyl)propanoylamino]ethanethioic S-acid: A related compound with a different substitution pattern.
Uniqueness
N-(3-Phenylpropionyl)glycine methylthio ester is unique due to the presence of the methylthio ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and industrial processes .
Properties
CAS No. |
81811-83-8 |
---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-[3-(2-methylphenyl)propanoylamino]ethanethioic S-acid |
InChI |
InChI=1S/C12H15NO2S/c1-9-4-2-3-5-10(9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
VBUPPTSZSYEBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.